N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methylbenzamide
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methylbenzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidin core fused to a substituted phenyl ring and a 4-methylbenzamide group. This structure combines aromatic and amide functionalities, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-4-7-16(8-5-14)20(26)23-18-12-17(9-6-15(18)2)19-13-25-11-3-10-22-21(25)24-19/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCWOXDNARDELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The final step involves the coupling of this core with 4-methylbenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow reactors to optimize reaction conditions and improve yield. These methods typically involve the use of catalysts such as palladium or copper to facilitate the cyclization and coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methylbenzamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methylbenzamide involves the inhibition of specific enzymes and pathways. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain in various conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural similarities with the following derivatives (Table 1):
Key Observations :
- Substituent Effects : The target compound’s 4-methylbenzamide group distinguishes it from ester-containing analogs (5p, 5i), which may alter solubility and bioavailability. The methyl group on the phenyl ring (vs. chloro or m-tolyl in analogs) could enhance lipophilicity .
- Thermal Stability : Both analogs (5p, 5i) exhibit melting points >300°C, suggesting high thermal stability, a property likely shared by the target compound due to its rigid aromatic core .
Spectroscopic Comparisons
Infrared Spectroscopy (IR) :
NMR Spectroscopy :
- 1H NMR : The target compound’s methyl groups (2-methylphenyl, 4-methylbenzamide) would resonate near δ 2.1–2.5 ppm, similar to the m-tolyl CH3 (δ 2.18 ppm) in 5i .
- 13C NMR : The amide carbonyl (C=O) would appear near δ 165–170 ppm, comparable to ester carbonyls in 5p (δ 167.9 ppm) and 5i (δ 167.4 ppm) .
Research Implications
- Drug Discovery : The imidazo[1,2-a]pyrimidin scaffold is associated with kinase inhibition (e.g., JAK2, EGFR), suggesting the target compound could be optimized for anticancer activity .
- SAR Studies : Comparative analysis highlights the importance of substituents on solubility and binding affinity. For instance, replacing esters (5p, 5i) with amides (target compound) may improve metabolic stability .
Biological Activity
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its pharmacological potential.
The synthesis of this compound typically involves multicomponent reactions, including condensation and cyclization processes. Common methods include the reaction of 2-aminopyrimidine with aldehydes or ketones, leading to the formation of the imidazo[1,2-a]pyrimidine core. Industrial production often employs continuous flow reactors and catalysts like palladium or copper to enhance yield and efficiency.
Chemical Structure:
- Molecular Formula: C19H20N4O
- Molecular Weight: 320.39 g/mol
Anticancer Properties
This compound has been studied for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have demonstrated its significant antiproliferative effects on various human cancer cell lines, including:
- Colon Carcinoma (SW620): IC50 values reported as low as 0.4 μM.
- Lung Carcinoma (NCI-H460): Moderate activity observed.
These findings suggest that the compound may act through mechanisms such as enzyme inhibition, specifically targeting pathways involved in tumor growth and metastasis .
Anti-inflammatory Activity
The compound is also investigated for its anti-inflammatory properties, particularly as a selective cyclooxygenase-2 (COX-2) inhibitor. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This mechanism positions it as a potential candidate for treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways:
- COX-2 Inhibition: Reduces inflammatory responses by blocking prostaglandin synthesis.
- Enzyme Inhibition: Interferes with pathways critical for cancer cell survival and proliferation.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profiles of this compound:
| Study | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| SW620 | 0.4 | Anticancer | |
| NCI-H460 | 0.7 | Anticancer | |
| E. coli | 32 | Antibacterial (moderate) |
Clinical Implications
The promising results from preclinical studies suggest that this compound could be developed into a therapeutic agent for both cancer and inflammatory diseases. Ongoing research aims to further elucidate its pharmacokinetics and optimize its structure for enhanced efficacy and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
